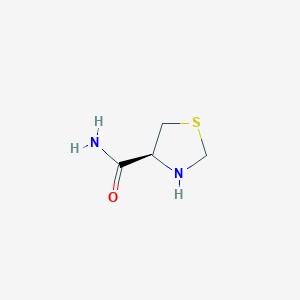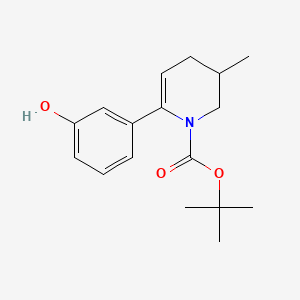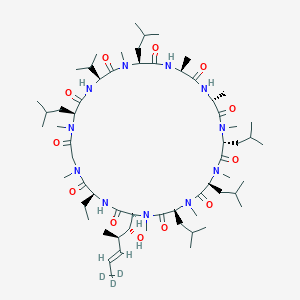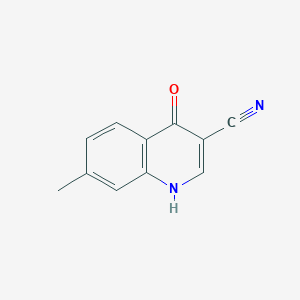
Methyl 5-(tributylstannyl)thiazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(tributylstannyl)thiazole-2-carboxylate: is an organotin compound with the molecular formula C17H31NO2SSn . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(tributylstannyl)thiazole-2-carboxylate typically involves the stannylation of a thiazole derivative. One common method includes the reaction of 5-bromo-2-methylthiazole with tributyltin hydride in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the stannylation process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(tributylstannyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Electrophiles: Such as or for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed:
Substituted Thiazoles: Resulting from substitution reactions.
Oxidized Derivatives: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is used as a building block in organic synthesis, particularly in the formation of complex thiazole derivatives. It is also employed in Stille coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to study the effects of organotin compounds on biological systems. .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for use in catalysis and material science .
Wirkmechanismus
The mechanism of action of Methyl 5-(tributylstannyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it can interact with enzymes and receptors , potentially inhibiting or activating specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-5-(tributylstannyl)thiazole
- 2-(Methylthio)-5-(tributylstannyl)thiazole
- 2-(Methylsulfonyl)-5-(tributylstannyl)thiazole
Uniqueness: Methyl 5-(tributylstannyl)thiazole-2-carboxylate is unique due to its carboxylate functional group , which enhances its reactivity and allows for a broader range of chemical transformations. This makes it more versatile compared to other similar compounds that lack this functional group .
Eigenschaften
Molekularformel |
C17H31NO2SSn |
|---|---|
Molekulargewicht |
432.2 g/mol |
IUPAC-Name |
methyl 5-tributylstannyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
JHKVNLPHUFCMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)






